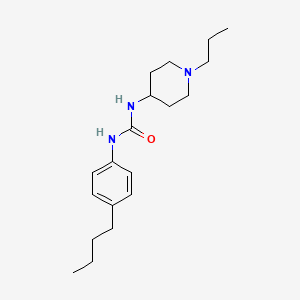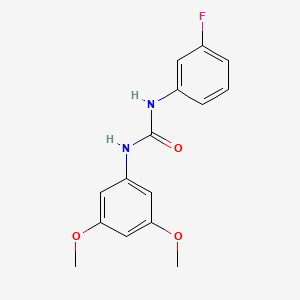
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea, also known as DFU, is a chemical compound that has been extensively studied for its potential use in scientific research. DFU belongs to the class of urea-based compounds and has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules called prostaglandins. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to inhibit the activity of the protein kinase B (Akt), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have a range of interesting biochemical and physiological effects. Studies have shown that N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have neuroprotective effects by inhibiting the activity of enzymes and proteins involved in neurodegeneration.
実験室実験の利点と制限
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to have low toxicity, making it a relatively safe compound to work with. However, there are some limitations to the use of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea in lab experiments. Its mechanism of action is not yet fully understood, which can make it difficult to design experiments to test its effects. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea. One area of research is in the development of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea-based drugs for the treatment of cancer and inflammatory diseases. Studies are also needed to further elucidate the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea and to identify potential targets for its activity. Additionally, further studies are needed to explore the potential neuroprotective effects of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea and its potential use in the treatment of neurodegenerative diseases.
合成法
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction between 3,5-dimethoxyaniline and 3-fluorobenzoyl isocyanate in the presence of a base. Another method involves the reaction between 3,5-dimethoxyaniline and 3-fluorobenzoyl chloride in the presence of a base, followed by the addition of urea. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-13-7-12(8-14(9-13)21-2)18-15(19)17-11-5-3-4-10(16)6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIPKWBRULEMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
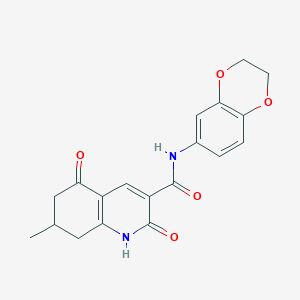
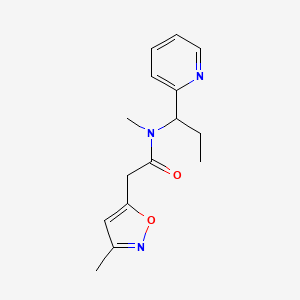
![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)
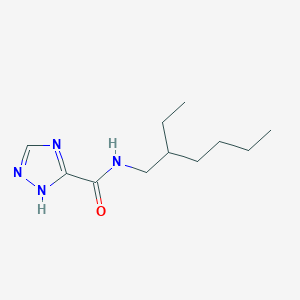
![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
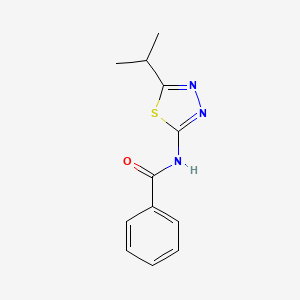
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
